Desmethyl Levofloxacin-d8 chemical structure and properties
Desmethyl Levofloxacin-d8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desmethyl Levofloxacin-d8, a deuterated analog of a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin (B1675101). This document details its chemical structure, and physicochemical properties, and provides insights into its role in analytical and metabolic studies.
Introduction
Desmethyl Levofloxacin-d8 is the deuterium-labeled form of N-desmethyl levofloxacin, an active metabolite of levofloxacin.[1] Levofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3] Due to its isotopic labeling, Desmethyl Levofloxacin-d8 serves as an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[2] Its use enhances the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies of levofloxacin.[4]
Chemical Structure and Properties
The chemical structure of Desmethyl Levofloxacin-d8 is characterized by the replacement of eight hydrogen atoms with deuterium (B1214612) on the piperazine (B1678402) ring of N-desmethyl levofloxacin. This isotopic substitution provides a distinct mass difference from the unlabeled metabolite, facilitating its use as an internal standard in mass spectrometry-based analyses.
Chemical Structure Diagram
Caption: Chemical structure of Desmethyl Levofloxacin-d8.
Physicochemical and General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | [2] |
| Molecular Weight | 355.39 g/mol | [2] |
| Synonyms | (S)-9-fluoro-3-methyl-10-(piperazin-d8-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid | N/A |
| Appearance | Solid | N/A |
| Primary Application | Internal standard for quantitative analysis of Levofloxacin and its metabolites | [2][4] |
| Parent Compound | Levofloxacin | [2] |
| Metabolic Relationship | Deuterated analog of N-desmethyl levofloxacin, a human metabolite of Levofloxacin | [1] |
Metabolism of Levofloxacin to Desmethyl Levofloxacin
Levofloxacin undergoes limited metabolism in humans, with the majority of the drug excreted unchanged in the urine.[1] The two primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide.[1] The formation of desmethyl-levofloxacin occurs via demethylation of the piperazine ring. While the specific enzymes responsible for this metabolic transformation have not been definitively identified, this pathway represents a minor route of elimination for levofloxacin.[1]
Metabolic Pathway Diagram
Caption: Metabolic conversion of Levofloxacin to N-Desmethyl Levofloxacin.
Experimental Protocols
General Synthesis of N-Desmethyl Levofloxacin
While the specific synthesis protocol for the deuterated analog is proprietary to commercial suppliers, the synthesis of the parent compound, N-desmethyl levofloxacin, provides a foundational understanding of the chemical process. The general method involves the nucleophilic substitution reaction of a difluorinated levofloxacin precursor with piperazine.[7]
Reaction Scheme:
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid + Piperazine → N-Desmethyl Levofloxacin
General Procedure:
-
A mixture of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid and piperazine is prepared in a suitable solvent (e.g., DMSO).[8]
-
The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified duration.[8]
-
Upon completion of the reaction (monitored by a suitable technique like TLC), the product is precipitated by the addition of water.
-
The resulting solid is filtered, washed, and can be further purified by crystallization.[7]
Note: The synthesis of Desmethyl Levofloxacin-d8 would likely involve the use of deuterated piperazine (piperazine-d8) in a similar reaction.
Bioanalytical Method for Levofloxacin and Desmethyl Levofloxacin using LC-MS/MS
The following protocol is adapted from a validated method for the simultaneous quantification of levofloxacin and desmethyl-levofloxacin in human serum, utilizing a deuterated internal standard.[9]
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Levofloxacin.
Instrumentation and Conditions:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[9]
-
Chromatographic Column: C18 analytical column (e.g., Agilent Zorbax Extend-C18, 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% ammonium (B1175870) acetate (B1210297) solution, pH 3.5 adjusted with methanoic acid) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: Typically 0.5 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levofloxacin | 362.1 | 318.1 |
| Desmethyl-levofloxacin | 348.2 | 298.1 |
Note: The specific m/z values for Desmethyl Levofloxacin-d8 would be higher due to the deuterium labeling and should be optimized accordingly.
Sample Preparation (Protein Precipitation):
-
To a volume of serum (e.g., 100 µL), add the internal standard solution (Desmethyl Levofloxacin-d8).
-
Add a protein precipitating agent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[9]
Conclusion
Desmethyl Levofloxacin-d8 is an indispensable tool for researchers and drug development professionals engaged in the study of levofloxacin. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, bioavailability, and therapeutic drug monitoring studies. A thorough understanding of its properties and the analytical methodologies in which it is employed is crucial for the accurate assessment of levofloxacin's behavior in biological systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. deswater.com [deswater.com]
- 4. N-Desmethyl Levofloxacin-d8 | Axios Research [axios-research.com]
- 5. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. syncsci.com [syncsci.com]
